Diphenyl methylphosphonate

Description

Propriétés

IUPAC Name |

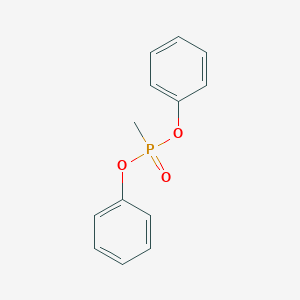

[methyl(phenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUPGAFDTWIMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064731 | |

| Record name | Diphenyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7526-26-3 | |

| Record name | Diphenyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7526-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-methyl-, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007526263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-methyl-, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphenyl Methylphosphonate (CAS 7526-26-3): A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Diphenyl methylphosphonate (B1257008) (CAS 7526-26-3), a key intermediate in the synthesis of various organophosphorus compounds. This document consolidates critical data, including physicochemical properties, safety information, and detailed experimental context to support its use in research and development, particularly within the pharmaceutical industry.

Core Properties

Diphenyl methylphosphonate is a solid organophosphorus compound with the chemical formula C₁₃H₁₃O₃P.[1] It is recognized for its role as a versatile synthetic building block.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 7526-26-3 | [1] |

| Molecular Formula | C₁₃H₁₃O₃P | [1] |

| Molecular Weight | 248.21 g/mol | [1] |

| Appearance | White to light yellow solid/lump or colorless to light yellow clear liquid | [1][2] |

| Melting Point | 32.5-37.5 °C | [1][3] |

| Boiling Point | 344.3 °C at 760 mmHg | [1] |

| Density | 1.21 g/mL at 25 °C | [1][3][4] |

| Flash Point | 230 °F (110 °C) | [1][4] |

| Water Solubility | 1.56 g/L at 20 °C | [1][3] |

| Refractive Index | 1.554 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹³C NMR Spectroscopy: Spectral data for this compound is available and can be accessed through public databases such as PubChem.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available for reference in the NIST Chemistry WebBook.[3]

-

Mass Spectrometry: While a direct mass spectrum for this compound was not found, analysis of related dialkyl methylphosphonates shows characteristic fragmentation patterns, such as the loss of alkyl groups.[5]

Safety and Handling

This compound is classified as toxic if swallowed and may be toxic in contact with skin.[6] It is also considered toxic to aquatic life with long-lasting effects.[6]

GHS Hazard Statements: [6]

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements: [6][7]

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

When heated to decomposition, it emits toxic vapors of phosphorus oxides.[1][3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex organophosphorus compounds.

Synthetic Protocol

A common method for the synthesis of diaryl methylphosphonates involves the reaction of a triaryl phosphite (B83602) with methanol (B129727), catalyzed by methyl iodide. The following is a representative protocol for the synthesis of this compound.

Materials:

-

Triphenyl phosphite

-

Methanol

-

Methyl iodide (catalyst)

-

Toluene (solvent, optional)

-

Nitrogen gas supply

-

Reaction flask with reflux condenser, mechanical stirrer, and dropping funnel

Procedure:

-

Charge the reaction flask with triphenyl phosphite.

-

Heat the triphenyl phosphite to reflux under a nitrogen atmosphere.

-

Slowly add a solution of methyl iodide in methanol to the refluxing triphenyl phosphite.

-

Maintain the reaction at reflux for several hours, monitoring the progress by a suitable analytical method (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be purified by distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Reactivity and Downstream Applications

This compound is a valuable precursor for the synthesis of other phosphonates through transesterification reactions. The phenoxy groups can be displaced by various alcohols to introduce different functionalities. This reactivity is particularly important in the synthesis of biologically active molecules.

Role in Drug Development

Phosphonates are recognized as important phosphate (B84403) mimics in drug design, offering increased metabolic stability.[8] this compound, as a synthetic intermediate, plays a crucial role in the preparation of antiviral and anticancer pronucleotides.[9]

Precursor to Antiviral Agents

A significant application of this compound is in the synthesis of Tenofovir, a key antiviral medication. In this synthesis, it serves as a precursor to introduce the phosphonate (B1237965) moiety to the acyclic nucleoside analogue.[10] The use of diphenyl H-phosphonate allows for the phosphonylation of nucleosides under mild conditions.[9]

Intermediate for Biologically Active Phosphonates

The broader class of α-aminophosphonates, which can be synthesized from precursors like this compound, exhibit a range of biological activities, including potential as antioxidants and herbicides.[11] Furthermore, phosphonate derivatives are investigated for their potential as enzyme inhibitors and for bone targeting applications.[8] While this compound itself is not typically the final active pharmaceutical ingredient, its role as a versatile and reactive intermediate makes it a valuable compound in the drug discovery and development pipeline.

Conclusion

This compound (CAS 7526-26-3) is a well-characterized organophosphorus compound with established physicochemical properties and a clear safety profile. Its primary significance lies in its utility as a synthetic intermediate, particularly in the pharmaceutical industry for the production of antiviral drugs. The reactivity of its diphenyl ester moiety allows for further chemical modifications, making it a versatile building block for a range of biologically active phosphonates. This guide provides essential technical information to support its safe and effective use in research and drug development.

References

- 1. rsc.org [rsc.org]

- 2. Dimethyl methylphosphonate [webbook.nist.gov]

- 3. Phosphonic acid, methyl-, diphenyl ester [webbook.nist.gov]

- 4. This compound | C13H13O3P | CID 82027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Diphenyl methyl phosphate [webbook.nist.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. frontiersin.org [frontiersin.org]

- 10. CN115677774B - Phosphonate derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of Diphenyl methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of diphenyl methylphosphonate (B1257008) (DPMP), a significant organophosphorus compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of phosphonate (B1237965) derivatives.

Introduction

Diphenyl methylphosphonate (CAS No: 7526-26-3) is a diester of methylphosphonic acid. As a member of the phosphonate class of compounds, it holds relevance in various chemical and biological research areas. Phosphonates are recognized as structural analogs of phosphates and carboxylates, making them valuable tools in drug design, particularly as enzyme inhibitors.[1] This guide details the fundamental physical and chemical characteristics of DPMP, methods for its synthesis and analysis, and its reactivity profile.

Physical and Chemical Properties

This compound is a white solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | [methyl(phenoxy)phosphoryl]oxybenzene | [3] |

| CAS Number | 7526-26-3 | [3] |

| Molecular Formula | C₁₃H₁₃O₃P | [3] |

| Molecular Weight | 248.21 g/mol | [3] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |

| InChI | InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 | [4] |

| InChIKey | HPUPGAFDTWIMBR-UHFFFAOYSA-N | [4] |

| Canonical SMILES | O=P(OC=1C=CC=CC1)(OC=2C=CC=CC2)C | [4] |

Table 2: Physical Properties

| Property | Value | Conditions | Reference(s) |

| Melting Point | 32.5-37.5 °C | [2][5] | |

| Boiling Point | 155 °C | at 1 Torr | [4] |

| Density | 1.21 g/mL | at 25 °C | [2][5] |

| 1.2207 g/cm³ | at 0 °C | [4] | |

| Vapor Pressure | Not available | [2] | |

| Water Solubility | 1.56 g/L | at 20 °C | [6] |

| LogP | 2.8 | at 30 °C | [6] |

| Topological Polar Surface Area | 35.5 Ų | [3] | |

| Flash Point | 110 °C (230 °F) | [2] |

Chemical Synthesis

The primary method for the synthesis of this compound and other phosphonates is the Michaelis-Arbuzov reaction.[7][8][9] This reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as a phosphite (B83602), on an alkyl halide.

Michaelis-Arbuzov Reaction Mechanism

The synthesis of this compound can be achieved through the reaction of triphenyl phosphite with a methyl halide (e.g., methyl iodide). The mechanism proceeds in two main steps:

-

Nucleophilic Attack: The trivalent phosphorus atom of the triphenyl phosphite acts as a nucleophile and attacks the electrophilic methyl group of the methyl halide. This results in the formation of a phosphonium (B103445) salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the phenyl groups is not favorable. In the case of trialkyl phosphites, one of the alkyl groups is attacked. For triphenyl phosphite, the reaction is more complex and can require more forcing conditions. A more common route to dialkyl aryl phosphonates is through different starting materials. However, the general principle of the Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis.

Caption: Generalized Michaelis-Arbuzov reaction pathway.

Reactivity

Hydrolysis

This compound can undergo hydrolysis under both acidic and basic conditions to yield methylphosphonic acid and phenol. The rate of hydrolysis is influenced by pH and temperature.

-

Acidic Hydrolysis: In the presence of a strong acid, such as hydrochloric acid, the ester linkages are cleaved. The reaction typically requires heating.[10]

-

Alkaline Hydrolysis: Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic phosphorus atom, leading to the cleavage of the phenoxy groups.[11]

Caption: Hydrolysis of this compound.

Reactions with Nucleophiles and Electrophiles

The phosphorus center in this compound is electrophilic and can be attacked by various nucleophiles. The reactivity is influenced by the nature of the nucleophile and the reaction conditions. Conversely, the oxygen atom of the phosphoryl group has nucleophilic character and can interact with electrophiles.

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals include those for the methyl protons and the aromatic protons of the two phenyl groups.

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule.

-

³¹P NMR: Phosphorus-31 NMR is a powerful technique for characterizing organophosphorus compounds, providing a distinct signal for the phosphorus atom in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

P=O (phosphoryl) stretching vibration.

-

P-O-C (aryl) stretching vibrations.

-

C-H stretching and bending vibrations of the methyl and phenyl groups.

-

C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is a general representation of a Michaelis-Arbuzov type reaction and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenyl phosphite and a slight excess of methyl iodide. The reaction can be run neat or in a suitable high-boiling solvent.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by TLC or ³¹P NMR.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Caption: Workflow for the synthesis of DPMP.

NMR Sample Preparation

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

FTIR Sample Preparation (KBr Pellet Method)

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

GC-MS Analysis (General Protocol)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms or HP-5ms) coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

GC Program: A typical temperature program might start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ion of this compound (m/z 248).

Applications in Drug Development

Phosphonates are widely recognized for their potential in drug design. They can act as stable mimics of phosphate (B84403) esters, which are common motifs in biological systems. This makes them attractive candidates for the development of enzyme inhibitors. This compound itself can serve as a precursor for the synthesis of more complex phosphonate-containing molecules with potential therapeutic activity. For instance, it can be a starting material for the synthesis of peptidyl phosphonates, which are known inhibitors of proteases.

Enzyme Inhibition Assay (Representative Protocol)

This is a general protocol to assess the inhibitory activity of a phosphonate compound, for which this compound could be a synthetic precursor, against a target enzyme (e.g., a protease or esterase).

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the target enzyme in an appropriate assay buffer.

-

Prepare a solution of the enzyme's substrate in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.

-

Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: General workflow for an enzyme inhibition assay.

Safety and Handling

This compound is classified as toxic if swallowed and may be toxic in contact with skin. It is also toxic to aquatic life with long-lasting effects.[1]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This guide provides a foundational understanding of this compound for its application in research and development. For more detailed information, it is recommended to consult the cited literature and relevant safety data sheets.

References

- 1. echemi.com [echemi.com]

- 2. This compound | CAS#:7526-26-3 | Chemsrc [chemsrc.com]

- 3. This compound | C13H13O3P | CID 82027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | 7526-26-3 [chemicalbook.com]

- 6. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Diphenyl Methylphosphonate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl methylphosphonate (B1257008) is an organophosphorus compound with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Molecular Structure and Formula

Diphenyl methylphosphonate, with the IUPAC name [methyl(phenoxy)phosphoryl]oxybenzene, is an organic molecule containing a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methyl group and two phenoxy groups.[1]

Molecular Formula: C₁₃H₁₃O₃P[1]

Molecular Weight: 248.22 g/mol

CAS Number: 7526-26-3[1]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Melting Point | 32.5-37.5 °C[2] |

| Boiling Point | 151 °C at 0.8 Torr[2] |

| Density | 1.21 g/mL at 25 °C[2] |

| Appearance | White to light yellow solid or colorless oil[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃ [3]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.33-7.29 | m | - | 4H, Aromatic protons |

| 7.20-7.14 | m | - | 6H, Aromatic protons |

| 1.78 | d | 17.6 | 3H, P-CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [3]

| Chemical Shift (δ, ppm) | Coupling Constant (JC-P, Hz) | Assignment |

| 150.4 | 8.3 | C (ipso, P-O-C) |

| 129.9 | - | C (aromatic) |

| 125.3 | - | C (aromatic) |

| 120.6 | 4.5 | C (aromatic) |

| 11.6 | 144.3 | P-CH₃ |

Table 3: ³¹P NMR Spectral Data of this compound in CDCl₃ [3]

| Chemical Shift (δ, ppm) |

| 24.55 |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2930 | Weak | Aliphatic C-H stretch (methyl) |

| ~1590, ~1490 | Strong | Aromatic C=C stretch |

| ~1260 | Strong | P=O stretch |

| ~1180, ~950 | Strong | P-O-C stretch |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several methods. A common and effective laboratory-scale synthesis involves the reaction of methylphosphonic dichloride with phenol (B47542). Another well-established method is the Michaelis-Arbuzov reaction.

4.1.1. Synthesis from Methylphosphonic Dichloride and Phenol

This method provides a straightforward route to this compound.

Caption: Workflow for the synthesis from methylphosphonic dichloride.

Detailed Protocol:

-

To a stirred solution of phenol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add methylphosphonic dichloride (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford pure this compound.

4.1.2. Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic method for forming carbon-phosphorus bonds.[4][5]

Caption: Workflow for the Michaelis-Arbuzov reaction.

Detailed Protocol:

-

Place triphenyl phosphite (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an excess of methyl iodide (e.g., 1.5-2.0 equivalents).

-

Heat the reaction mixture to reflux for several hours. The reaction temperature will depend on the boiling point of the methyl iodide and the desired reaction rate.

-

Monitor the reaction by ³¹P NMR spectroscopy to observe the disappearance of the triphenyl phosphite signal and the appearance of the this compound signal.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methyl iodide and any volatile byproducts by distillation.

-

Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, physicochemical properties, and spectroscopic data of this compound. Furthermore, detailed experimental protocols for its synthesis have been presented. The information compiled herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science, facilitating further research and application of this important organophosphorus compound.

References

An In-depth Technical Guide to Diphenyl Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diphenyl methylphosphonate (B1257008), a versatile organophosphorus compound. It covers its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in organic synthesis, materials science, and its potential relevance to drug discovery.

Chemical Identity and Synonyms

Diphenyl methylphosphonate is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Identifier Type | Identifier | Reference |

| IUPAC Name | [methyl(phenoxy)phosphoryl]oxybenzene | [1] |

| CAS Number | 7526-26-3 | [1] |

| EC Number | 231-388-1 | [1] |

| PubChem CID | 82027 | [1] |

| Common Synonyms | Methylphosphonic acid diphenyl ester | [1] |

| Phosphonic acid, methyl-, diphenyl ester | [1] | |

| Phosphonic acid, P-methyl-, diphenyl ester | [1] | |

| InChI | InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 | [1] |

| InChIKey | HPUPGAFDTWIMBR-UHFFFAOYSA-N | [1] |

| SMILES | CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | [1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃O₃P | [1] |

| Molecular Weight | 248.21 g/mol | [1] |

| Appearance | Colorless oil or white solid | |

| Melting Point | 32.5-37.5 °C | |

| Boiling Point | 151 °C at 0.8 Torr | |

| Density | 1.21 g/mL at 25 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment | Reference |

| ¹H NMR | CDCl₃ | 7.33-7.29 | m | 4H (aromatic) | ||

| 7.20-7.14 | m | 6H (aromatic) | ||||

| 1.78 | d, J = 17.6 | d | 3H (P-CH₃) | |||

| ¹³C NMR | CDCl₃ | 150.4 | d, JC-P = 8.3 | d | C (aromatic, C-O-P) | |

| 129.9 | s | C (aromatic) | ||||

| 125.3 | s | C (aromatic) | ||||

| 120.6 | d, JC-P = 4.5 | d | C (aromatic) | |||

| 11.6 | d, JC-P = 144.3 | d | P-CH₃ | |||

| ³¹P NMR | CDCl₃ | 24.55 | s |

Mass Spectrometry (MS)

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern upon electron ionization can be predicted based on the fragmentation of similar organophosphorus compounds.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 248.

-

Key Fragmentation Pathways:

-

Loss of a phenoxy radical (•OPh) to give an ion at m/z = 155.

-

Loss of a phenyl radical (•Ph) to give an ion at m/z = 171.

-

Cleavage of the P-C bond to yield a diphenyl phosphite (B83602) radical cation at m/z = 234 and a methyl radical.

-

Rearrangement and cleavage to produce a phenol (B47542) radical cation at m/z = 94.

-

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methylphosphonic dichloride with phenol in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Methylphosphonic dichloride

-

Phenol

-

Pyridine

-

Anhydrous Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

To a solution of phenol (2 equivalents) and pyridine (2 equivalents) in anhydrous toluene, cooled to 0 °C in an ice bath, add a solution of methylphosphonic dichloride (1 equivalent) in anhydrous toluene dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Representative Application: Wittig-Horner Reaction

This compound can be a precursor to Wittig-Horner reagents. The methyl group can be deprotonated with a strong base to form a nucleophilic carbanion, which can then react with aldehydes or ketones to form alkenes.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde or ketone

-

Saturated ammonium (B1175870) chloride solution

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Add n-BuLi (1 equivalent) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate the phosphonate carbanion.

-

Add a solution of the aldehyde or ketone (1 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography.

Applications and Relevance

Precursor in Organic Synthesis

This compound is a valuable intermediate in the synthesis of other organophosphorus compounds. Its reactivity allows for modifications at the phosphorus center, making it a building block for more complex molecules, including potential pesticides.

Flame Retardants

Organophosphorus compounds, including this compound, are utilized as flame retardants in various polymers, such as polyurethanes.[2] They can act in both the gas phase (flame inhibition) and the condensed phase (char formation) to reduce the flammability of the material.

Relevance in Drug Development and Medicinal Chemistry

Phosphonates are recognized as important pharmacophores in drug design. They are often used as stable mimics of phosphate groups or as bioisosteres of carboxylic acids. Diphenyl phosphonate esters, a class to which this compound belongs, have been investigated as inhibitors of serine proteases.[3][4][5][6][7] These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development.

The phosphonate moiety can act as a transition-state analog inhibitor, forming a stable covalent bond with the active site serine residue of the protease, thereby inactivating the enzyme.[3][4][5]

The synthetic accessibility and reactivity of this compound make it a valuable starting material for the synthesis of more complex phosphonate derivatives that could be explored as potential enzyme inhibitors or probes for chemical biology research.

References

- 1. This compound | C13H13O3P | CID 82027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0316736A2 - Use of methylphosphonic acid diphenyl esters as flame retardant in the preparation of plastics based on isocyanate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00117E [pubs.rsc.org]

- 7. Phosphonic Esters and their Application of Protease Control: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Spectral Data of Diphenyl Methylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for diphenyl methylphosphonate (B1257008), a compound of interest in various chemical and pharmaceutical research fields. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supplemented by experimental protocols and a logical workflow for spectral data acquisition and analysis.

Spectroscopic Data Summary

The following sections provide a detailed summary of the key spectral data for diphenyl methylphosphonate, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The data presented here includes ¹H, ¹³C, and ³¹P NMR spectra.

Table 1: ¹H NMR Spectral Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.33-7.29 | m | - | 4H | Phenyl H (ortho) |

| 7.20-7.14 | m | - | 6H | Phenyl H (meta, para) |

| 1.78 | d | 17.6 | 3H | P-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for this compound [1]

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 150.4 | d, J(C-P) = 8.3 | Phenyl C (ipso) |

| 129.9 | s | Phenyl C (para) |

| 125.3 | s | Phenyl C (ortho) |

| 120.6 | d, J(C-P) = 4.5 | Phenyl C (meta) |

| 11.6 | d, J(C-P) = 144.3 | P-CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: ³¹P NMR Spectral Data for this compound [1]

| Chemical Shift (δ) ppm |

| 24.55 |

Solvent: CDCl₃, Frequency: 162 MHz, Standard: 85% H₃PO₄

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The key absorption bands are summarized below.

Table 4: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2930 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1590 | Strong | Aromatic C=C stretch |

| ~1490 | Strong | Aromatic C=C stretch |

| ~1260 | Strong | P=O stretch |

| ~1180 | Strong | P-O-C (aryl) stretch |

| ~950 | Strong | P-O-C (aryl) stretch |

| ~750 | Strong | Aromatic C-H bend (out-of-plane) |

Note: The exact peak positions and intensities may vary slightly depending on the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃O₃P |

| Molecular Weight | 248.21 g/mol [2] |

| Exact Mass | 248.06023127 Da[2] |

Predicted Fragmentation: The mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 248. Key fragmentation pathways for organophosphorus esters typically involve cleavage of the P-O and O-C bonds. Common fragments would likely include ions corresponding to the loss of a phenoxy group ([M-93]⁺), a phenyl group ([M-77]⁺), and the methyl group ([M-15]⁺).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-5 s

-

Spectral Width: -2 to 12 ppm

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as a reference.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024-4096 (depending on concentration)

-

Relaxation Delay: 2-5 s

-

Spectral Width: 0 to 200 ppm

-

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as a reference.

³¹P NMR Spectroscopy:

-

Instrument: 162 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 64-256

-

Relaxation Delay: 2-5 s

-

Spectral Width: -50 to 50 ppm

-

Referencing: An external standard of 85% H₃PO₄ (δ = 0 ppm) is used.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Analysis:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., 1 mg/mL).

-

Further dilute the stock solution as necessary to fall within the linear range of the instrument.

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Injector: Split/splitless injector, operated in splitless mode at 250 °C.

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Solubility of Diphenyl Methylphosphonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of diphenyl methylphosphonate (B1257008), a key intermediate in the synthesis of various organophosphorus compounds. A comprehensive understanding of its solubility is crucial for process development, reaction optimization, purification, and formulation in various research and industrial applications.

Due to a lack of extensive published quantitative data on the solubility of diphenyl methylphosphonate in a wide range of organic solvents, this guide focuses on providing the known solubility information and presenting detailed experimental protocols for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 7526-26-3 |

| Molecular Formula | C₁₃H₁₃O₃P |

| Molecular Weight | 248.21 g/mol [1] |

| Appearance | Solid, White Crystals and Lumps |

| Melting Point | 32.5-37.5 °C[2] |

| Boiling Point | 344.3 °C at 760 mmHg |

| Density | 1.21 g/mL at 25 °C[2] |

Solubility Data

The available quantitative and qualitative solubility data for this compound is limited. The following table summarizes the current knowledge. The lack of comprehensive data necessitates experimental determination of solubility in most organic solvents to meet specific research and development needs.

| Solvent | Solubility | Temperature (°C) |

| Water | 1.56 g/L[2][3] | 20 |

| Chloroform | Slightly Soluble[2] | Not Specified |

| Ethyl Acetate | Slightly Soluble[2] | Not Specified |

| Methanol | Data Not Available | - |

| Ethanol | Data Not Available | - |

| Acetone | Data Not Available | - |

| Toluene | Data Not Available | - |

| Dichloromethane | Data Not Available | - |

| N,N-Dimethylformamide (DMF) | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | - |

Experimental Protocols for Solubility Determination

Given the sparse availability of solubility data, the following section provides detailed methodologies for the experimental determination of the solubility of this compound in various organic solvents.

Method 1: Gravimetric Method (Shake-Flask)

This is a standard and reliable method for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation: Add an excess amount of this compound to a series of screw-cap vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial in an oven or vacuum oven at a temperature that will not cause decomposition of the solute.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant collected) * 100

Method 2: High-Throughput Screening (HTS) Method

This method is suitable for rapidly assessing solubility in a large number of solvents, albeit with potentially lower precision than the gravimetric method.

Materials and Equipment:

-

This compound

-

A library of organic solvents

-

96-well plates (with solvent-resistant seals)

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer) or HPLC system

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO or DMF).

-

Plate Preparation: Dispense a small, known volume of the stock solution into the wells of a 96-well plate. Evaporate the solvent to leave a thin film of the compound at the bottom of each well.

-

Solvent Addition: Add the desired organic solvents to the wells.

-

Equilibration and Measurement: Shake the plate to facilitate dissolution and then measure the concentration of the dissolved compound using a suitable analytical technique like UV-Vis spectroscopy or by taking an aliquot for HPLC analysis.

-

Data Analysis: Correlate the measured concentration to the solubility in each solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in an organic solvent.

Caption: Experimental workflow for determining solid solubility.

References

Diphenyl Methylphosphonate: A Technical Health and Safety Compendium for Research and Development Professionals

An in-depth guide to the health and safety considerations for Diphenyl methylphosphonate (B1257008), tailored for researchers, scientists, and professionals in drug development.

This technical whitepaper provides a comprehensive overview of the health and safety information currently available for Diphenyl methylphosphonate (CAS No. 7526-26-3). The content herein is curated to meet the needs of a scientific audience, with a focus on quantitative data, experimental context, and logical frameworks for safety handling and risk assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its safe handling and use in experimental settings. The known properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃O₃P | [1] |

| Molecular Weight | 248.21 g/mol | [1] |

| Appearance | White solid, crystals, or lumps | [2] |

| Melting Point | 32.5-37.5 °C (lit.) | [3][4] |

| Boiling Point | 344.3 °C at 760 mmHg | [2] |

| Density | 1.21 g/mL at 25 °C (lit.) | [3][4] |

| Flash Point | 110 °C (230 °F) | [2] |

| Storage Temperature | 2-8 °C | [5] |

Toxicological Data

The acute toxicity of this compound has been characterized, primarily through oral and dermal exposure routes in animal models. It is classified as toxic if swallowed or in contact with skin.[6][7]

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | 233 mg/kg | Toxic | [2] |

| Repeated Dose Toxicity (Read-across) | - | Oral | NOAEL: 318 mg/kg bw/day | - | [8] |

Note on Repeated Dose Toxicity: The No-Observed-Adverse-Effect Level (NOAEL) is a read-across value from structurally similar compounds and is not derived from direct testing of this compound.[8] An assessment factor of 5 was applied to account for uncertainties in the data.[8]

Data regarding skin and eye irritation are not quantitatively available in the public domain, but the substance is handled with precautions suggesting potential for irritation. Information on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity is largely unavailable.[2][6]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Experimental Protocols

While specific, detailed experimental reports for this compound are not publicly accessible, the reported toxicity data likely adhere to internationally recognized guidelines. Below are generalized methodologies for the key toxicological endpoints.

Acute Oral Toxicity (Likely Guideline: OECD 401/420/423 or similar)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (often females) are used.[10][11]

-

Housing and Fasting: Animals are housed in controlled conditions and fasted overnight prior to dosing.[1]

-

Dose Administration: The test substance is administered in a single dose by gavage.[1]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

-

Endpoint: The LD₅₀ (the dose causing mortality in 50% of the test animals) is calculated.[10]

Acute Dermal Toxicity (Likely Guideline: OECD 402 or similar)

This study assesses the adverse effects following a single, prolonged dermal application of a substance.

-

Test Animals: Young adult albino rabbits or rats are typically used.[12][13]

-

Preparation: The fur is removed from the dorsal area of the trunk of the animals 24 hours before the test.[13]

-

Application: A single dose of the test substance is applied to a small area of the skin and held in contact with a porous gauze dressing for 24 hours.[12][14]

-

Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.[14]

-

Endpoint: The dermal LD₅₀ is determined.

Eye Irritation/Corrosion (Likely Guideline: OECD 405 or similar)

This test evaluates the potential for a substance to cause irritation or corrosion to the eye.

-

Test Animals: Healthy, adult albino rabbits are used.[9][15][16]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated as a control.[9][15][17]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and the degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctivae.[9][15]

Signaling Pathways and Logical Relationships

Putative Metabolic Pathway

While specific metabolic studies on this compound are not available, a hypothesized metabolic pathway can be inferred from the general metabolism of organophosphate esters. The primary routes of metabolism are expected to involve hydrolysis of the ester bonds.

Caption: A putative metabolic pathway for this compound via sequential hydrolysis.

Emergency Response Workflow for Accidental Exposure

A logical workflow for responding to accidental exposure is crucial for mitigating harm.

Caption: First aid workflow for different routes of accidental exposure to this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given its toxicity profile, stringent safety measures are required when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment

-

Eye/Face Protection: Wear tightly fitting safety goggles.[6]

-

Skin Protection: Wear protective gloves and impervious clothing.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]

A logical workflow for selecting appropriate PPE is outlined below.

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Fire and Explosion Hazard

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Hazardous Combustion Products: When heated to decomposition, it may emit toxic fumes of carbon oxides and phosphorus oxides.[2][18]

Ecotoxicity

This compound is classified as toxic to aquatic life with long-lasting effects.[6][7] However, specific quantitative data such as LC₅₀ for fish and EC₅₀ for daphnia are not available in the reviewed literature.[6] Due to its environmental hazard classification, release into the environment must be avoided.[6]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

Conclusion

This compound is a compound with significant acute toxicity via oral and dermal routes and poses a hazard to the aquatic environment. The available data underscores the necessity for strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. Significant data gaps exist, particularly concerning chronic toxicity, carcinogenicity, mutagenicity, reproductive toxicity, specific metabolic pathways, and quantitative ecotoxicity. Researchers and drug development professionals should exercise caution and operate under the assumption of high toxicity for any uncharacterized endpoints. Further research is warranted to fully elucidate the toxicological profile of this compound.

References

- 1. This compound | C13H13O3P | CID 82027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 7526-26-3 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. ECHA CHEM [chem.echa.europa.eu]

- 10. office2.jmbfs.org [office2.jmbfs.org]

- 11. hh-ra.org [hh-ra.org]

- 12. benchchem.com [benchchem.com]

- 13. CN115677774B - Phosphonate derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 17. CN102796136A - Synthesis method of dimethylheptyl methylphosphonate - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

Diphenyl Methylphosphonate: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl methylphosphonate (B1257008) is an organophosphorus compound with a diverse range of reported biological activities, primarily centered around its role as an enzyme inhibitor. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available research on the compound and its structural analogs. The document details its biochemical interactions, presents quantitative data from relevant studies, outlines experimental protocols for its evaluation, and visualizes key pathways and workflows. While much of the detailed mechanistic work has been conducted on its derivatives, the foundational principles of its action can be understood through the lens of phosphonate (B1237965) chemistry and its interaction with biological systems.

Core Mechanism of Action: Phosphate (B84403) Mimicry and Enzyme Inhibition

The primary mechanism of action for diphenyl methylphosphonate and its derivatives lies in their ability to act as mimics of phosphate-containing substrates or transition states for various enzymes. The phosphonate group is structurally similar to a phosphate group, which allows these compounds to bind to the active sites of enzymes that process phosphate-containing molecules. This can lead to the inhibition of these enzymes, disrupting critical biological pathways.

Derivatives of this compound, such as α-hydroxyphosphonates, have been specifically noted for their role as enzyme inhibitors. Their structural resemblance to α-amino acids and α-hydroxy carboxylic acids further enables them to function as substrate mimics.

Signaling Pathway of Enzyme Inhibition by Phosphonate Derivatives

The following diagram illustrates the general mechanism of competitive enzyme inhibition by phosphonate compounds.

Caption: General mechanism of competitive enzyme inhibition by phosphonate compounds.

Biological Activities and Target Enzymes

Research has highlighted several therapeutic areas where this compound derivatives show potential, primarily through enzyme inhibition.

Inhibition of Proteases

A significant area of investigation has been the inhibition of serine proteases. Dipeptide diphenyl phosphonate esters have been identified as slow, irreversible inhibitors of dipeptidyl peptidase IV (DPP-IV). The mechanism involves the formation of a covalent adduct with the catalytic site of the enzyme.[1] This irreversible inhibition makes them valuable tools for studying the physiological function of DPP-IV.[1]

Derivatives of diphenyl phosphonate have also been synthesized and evaluated as inhibitors of trypsin-like granzymes A and K, and mast cell tryptase.[2] The inhibitory activity is dependent on the specific amino acid or peptidyl group attached to the phosphonate core.

Acetylcholinesterase Inhibition

Anticancer Activity

The cytotoxic effects of α-hydroxyphosphonate derivatives of this compound against various cancer cell lines have been a focus of research.[8][9] The anticancer potency can be influenced by substitutions on the phenyl ring.[8] Some studies have shown that novel di-α-aminophosphonate derivatives exhibit moderate cytotoxic activity against human lung and breast cancer cell lines.[10]

Antimicrobial and Antiviral Activities

Certain α-hydroxyphosphonate derivatives have demonstrated inhibitory effects against pathogenic bacteria and fungi, as well as some viruses.[8]

Quantitative Data on Inhibitory Activity

The following tables summarize the reported biological activities and inhibitory constants for various derivatives of diphenyl phosphonate.

Table 1: Inhibition of Trypsin-Like Proteases by Diphenyl Phosphonate Derivatives [2]

| Compound | Target Enzyme | Second-Order Rate Constant (kobs/[I]) (M⁻¹s⁻¹) |

| Ph-SO₂-Gly-Pro-(4-AmPhGly)P(OPh)₂ | Granzyme A | 3650 |

| 3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)₂ | Granzyme K | 1830 |

| Cbz-LysP(OPh)₂ | Human Mast Cell Tryptase | 89 |

| Cbz-Thr-(4-AmPhGly)P(OPh)₂ | Granzyme A | 2220 |

| Cbz-Thr-(4-AmPhGly)P(OPh)₂ | Granzyme K | 3 |

| Cbz-Thr-(4-AmPhGly)P(OPh)₂ | Trypsin | 97 |

| Z-(4-AmPhe)P(OPh)₂ | Granzyme A | Most potent of Cbz derivatives of Lys and Arg homologues |

| Z-LysP(OPh)₂ | Granzyme K | Best inhibitor among Cbz derivatives of Lys and Arg homologues |

| Z-LysP(OPh)₂ | Mast Tryptase | Best inhibitor among Cbz derivatives of Lys and Arg homologues |

| Z-LysP(OPh)₂ | Trypsin | Best inhibitor among Cbz derivatives of Lys and Arg homologues |

Table 2: Inhibition of Acetylcholinesterase by a Neurotoxicant Structurally Related to Organophosphates [4]

| Inhibitor | Enzyme | Kₘ (Substrate) | Kᵢₛ | Kᵢᵢ | Inhibition Type |

| MPDP⁺ | Acetylcholinesterase (AChE) | 0.22 mM (Acetylthiocholine) | 0.265 mM | 0.578 mM | Noncompetitive |

Note: Data for MPDP⁺ (1-methyl-4-phenyl-2,3-dihydropyridinium ion) is included to provide context on AChE inhibition kinetics, as specific data for this compound was not available in the search results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on common practices reported in the literature.

Synthesis of α-Hydroxyphosphonate Derivatives via the Pudovik Reaction

This protocol is a common method for synthesizing α-hydroxyphosphonates.[9]

-

Reactant Preparation: In a round-bottom flask, dissolve the desired substituted benzaldehyde (B42025) (1 equivalent) in a suitable solvent, such as dichloromethane, or prepare for a solvent-free reaction.

-

Addition of Phosphite (B83602): Add diethyl phosphite (1 equivalent) to the reaction mixture.

-

Catalysis: Introduce a base catalyst, such as triethylamine.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

Work-up: Wash the reaction mixture with an appropriate aqueous solution and dry the organic layer with a drying agent like CaCl₂.

-

Purification: Evaporate the solvent and purify the product by recrystallization from a suitable solvent (e.g., n-hexane).

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[9]

Caption: General workflow for the synthesis of α-hydroxyphosphonate derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the anticancer activity of synthesized compounds.[9]

-

Cell Culture: Culture the selected cancer cell lines (e.g., MCF-7, HeLa) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.[9]

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[9]

-

Compound Treatment: Prepare a series of dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).[9]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of compounds with significant potential in drug development, primarily owing to their ability to act as enzyme inhibitors through phosphate mimicry. The research to date has established their activity against a range of targets, including proteases and acetylcholinesterase, and has demonstrated their potential as anticancer, antimicrobial, and antiviral agents.

Future research should focus on elucidating the precise mechanism of action of the parent compound, this compound, to provide a clearer understanding of its specific biological effects. Further investigation into the structure-activity relationships of its derivatives will be crucial for the design of more potent and selective inhibitors for therapeutic applications. The development of advanced formulations to improve bioavailability and targeted delivery will also be essential in translating the therapeutic potential of these compounds into clinical practice.

References

- 1. Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of acetylcholinesterase by chromophore-linked fluorophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of acetylcholinesterase by the neurotoxicant, 1-methyl-4-phenyl-2,3-dihydropyridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species | MDPI [mdpi.com]

- 6. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Green synthesis and biological evaluation of new di-α-aminophosphonate derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenyl Methylphosphonate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl methylphosphonate (B1257008) (DPMP), a significant organophosphorus compound, has found utility as an intermediate in the synthesis of various organic molecules, including potential pesticides. This document provides a comprehensive overview of its discovery, historical context, key chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and extensive spectroscopic data. The information is presented to support ongoing research and development in fields utilizing phosphonate (B1237965) chemistry.

Discovery and History

Chemical and Physical Properties

Diphenyl methylphosphonate is a white, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃O₃P | [3] |

| Molecular Weight | 248.21 g/mol | [3] |

| Melting Point | 32.5-37.5 °C | [4] |

| Boiling Point | 155 °C at 1 Torr | [1] |

| Density | 1.2207 g/cm³ at 0 °C | [1] |

| IUPAC Name | This compound | |

| CAS Registry Number | 7526-26-3 | [5] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [6] |

Experimental Protocols

The synthesis and characterization of this compound can be achieved through established organophosphorus chemistry techniques.

Synthesis of this compound

A common method for the synthesis of this compound is a variation of the Michaelis-Arbuzov reaction, where triphenyl phosphite (B83602) is reacted with a methylating agent. A representative protocol is as follows:

Materials:

-

Triphenyl phosphite

-

Suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Nitrogen gas supply

-

Reaction vessel with a condenser, thermometer, mechanical stirrer, and addition funnel

-

Heating mantle

Procedure:

-

Charge the reaction vessel with triphenyl phosphite (1.0 equivalent).

-

Establish an inert atmosphere by purging the system with nitrogen.

-

Heat the triphenyl phosphite to reflux.

-

Slowly add the methylating agent (e.g., methyl iodide, 1.0 equivalent) to the refluxing triphenyl phosphite.

-

Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by vacuum distillation to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl groups and a characteristic doublet for the methyl protons coupled to the phosphorus atom.

-

¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum. The spectrum should display resonances for the aromatic carbons and the methyl carbon, with the carbons attached to or near the phosphorus atom showing coupling.

-

³¹P NMR Spectroscopy: Record the phosphorus-31 NMR spectrum. A single resonance is expected, with a chemical shift characteristic of a phosphonate ester.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze a thin film of the molten compound between salt plates.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands, including P=O stretching, P-O-C stretching, and C-H stretching of the aromatic and methyl groups.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Source(s) |

| ¹H | 7.33-7.29 (m, 4H), 7.20-7.14 (m, 6H), 1.78 (d, 3H) | J = 17.6 Hz (P-H) | [7] |

| ¹³C | 150.4 (d), 129.9, 125.3, 120.6 (d), 11.6 (d) | JC-P = 8.3 Hz, JC-P = 4.5 Hz, JC-P = 144.3 Hz | [7] |

| ³¹P | 24.55 | - | [7] |

Table 3: IR and Mass Spectrometry Data

| Technique | Key Features | Source(s) |

| IR Spectroscopy | Characteristic absorptions for P=O, P-O-C, and aromatic C-H bonds are expected. The NIST WebBook provides a reference spectrum. | [5] |

| Mass Spectrometry | The electron ionization mass spectrum is available in the NIST WebBook, which can be used for structural confirmation and identification of fragmentation patterns. For the related compound, diphenyl methyl phosphate (B84403), a mass spectrum is also available for comparison. | [8] |

Visualizations

The following diagrams illustrate the synthesis and a general workflow for the characterization of this compound.

Caption: Michaelis-Arbuzov reaction for this compound synthesis.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]